molecular formula C8H7FO3 B6188197 4-(fluoromethoxy)benzoic acid CAS No. 2355262-50-7

4-(fluoromethoxy)benzoic acid

Cat. No.: B6188197
CAS No.: 2355262-50-7
M. Wt: 170.1
InChI Key:
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Description

4-(Fluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H7FO3. This compound is a derivative of benzoic acid, where a fluoromethoxy group is attached to the benzene ring. It is a white to off-white crystalline powder and is used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Fluoromethoxy)benzoic acid can be synthesized through various methods. One common method involves the reaction of 4-hydroxybenzoic acid with fluoromethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the Schiemann reaction, where 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The resulting intermediate is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluoromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as halides and bases are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield methyl 4-(fluoromethoxy)benzoate.

Scientific Research Applications

4-(Fluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(fluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The fluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Fluoromethoxy)benzoic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical properties and reactivity compared to its analogs. This dual substitution can enhance its utility in various synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(fluoromethoxy)benzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-hydroxybenzoic acid", "methyl iodide", "potassium carbonate", "copper(I) iodide", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium nitrite", "hydrogen fluoride", "sulfuric acid" ], "Reaction": [ "Step 1: Esterification - 4-hydroxybenzoic acid is reacted with methyl iodide and potassium carbonate in dimethylformamide to form methyl 4-hydroxybenzoate.", "Step 2: Reduction - Methyl 4-hydroxybenzoate is reduced with sodium borohydride in methanol to form methyl 4-hydroxybenzoate.", "Step 3: Diazotization - Methyl 4-hydroxybenzoate is diazotized with sodium nitrite and hydrochloric acid in water to form methyl 4-fluorobenzoate.", "Step 4: Methylation - Methyl 4-fluorobenzoate is reacted with hydrogen fluoride in methanol to form methyl 4-fluoromethoxybenzoate.", "Step 5: Hydrolysis - Methyl 4-fluoromethoxybenzoate is hydrolyzed with sodium hydroxide in water to form 4-(fluoromethoxy)benzoic acid.", "Step 6: Purification - The crude product is purified by recrystallization from ethanol or by column chromatography using silica gel and eluting with a mixture of ethyl acetate and hexanes.", "Step 7: Final Product - 4-(fluoromethoxy)benzoic acid is obtained as a white crystalline solid with a melting point of 166-168°C." ] }

CAS No.

2355262-50-7

Molecular Formula

C8H7FO3

Molecular Weight

170.1

Purity

95

Origin of Product

United States

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